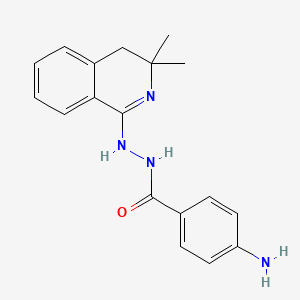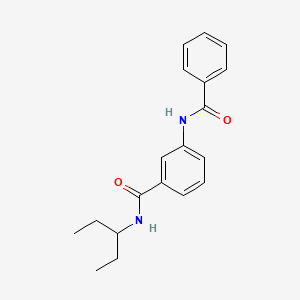
4-nitrobenzyl 4-(dimethylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-nitrobenzyl 4-(dimethylamino)benzoate is a chemical compound that has been extensively studied for its various applications in scientific research. This compound is widely used in the field of biochemistry and pharmacology due to its unique properties and mechanism of action.
Aplicaciones Científicas De Investigación
4-nitrobenzyl 4-(dimethylamino)benzoate has been extensively used in scientific research due to its unique properties. This compound is commonly used as a photoactivatable protecting group for carboxylic acids. It can be used to selectively protect carboxylic acids in the presence of other functional groups. This property makes it an ideal compound for the synthesis of peptides and other bioactive molecules.
Mecanismo De Acción
The mechanism of action of 4-nitrobenzyl 4-(dimethylamino)benzoate involves the photochemical cleavage of the nitrobenzyl group. Upon exposure to UV light, the nitrobenzyl group undergoes a photoreaction that leads to the release of the protected carboxylic acid. This mechanism of action makes it an ideal compound for the controlled release of bioactive molecules.
Biochemical and Physiological Effects
4-nitrobenzyl 4-(dimethylamino)benzoate has been shown to have minimal biochemical and physiological effects. This compound is relatively non-toxic and does not have any significant side effects. However, it is important to note that this compound should be handled with care as it can be hazardous if not handled properly.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-nitrobenzyl 4-(dimethylamino)benzoate is its ability to selectively protect carboxylic acids in the presence of other functional groups. This property makes it an ideal compound for the synthesis of peptides and other bioactive molecules. However, one of the limitations of this compound is its sensitivity to UV light. Careful handling and storage are required to prevent premature photoreaction.
Direcciones Futuras
There are many potential future directions for the use of 4-nitrobenzyl 4-(dimethylamino)benzoate in scientific research. One potential application is in the development of new photoactivatable protecting groups for other functional groups. Additionally, this compound could be used in the development of new drug delivery systems that utilize controlled release mechanisms. Finally, further studies could be conducted to investigate the potential use of 4-nitrobenzyl 4-(dimethylamino)benzoate in the synthesis of novel bioactive molecules.
Conclusion
In conclusion, 4-nitrobenzyl 4-(dimethylamino)benzoate is a unique compound that has many potential applications in scientific research. Its ability to selectively protect carboxylic acids in the presence of other functional groups makes it an ideal compound for the synthesis of peptides and other bioactive molecules. The photochemical cleavage of the nitrobenzyl group also makes it an ideal compound for the controlled release of bioactive molecules. With further research, this compound could potentially be used in the development of new drug delivery systems and the synthesis of novel bioactive molecules.
Métodos De Síntesis
The synthesis of 4-nitrobenzyl 4-(dimethylamino)benzoate involves the reaction between 4-nitrobenzyl chloride and 4-(dimethylamino)benzoic acid. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide. The resulting product is then purified through recrystallization to obtain a pure compound.
Propiedades
IUPAC Name |
(4-nitrophenyl)methyl 4-(dimethylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-17(2)14-9-5-13(6-10-14)16(19)22-11-12-3-7-15(8-4-12)18(20)21/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEENXQLLXJIQML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B5834898.png)

![1-{[(4-chlorophenyl)thio]acetyl}-4-methylpiperidine](/img/structure/B5834909.png)
![methyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5834923.png)

![N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5834928.png)

![2-[benzyl(methylsulfonyl)amino]-N-ethylbenzamide](/img/structure/B5834953.png)

![ethyl 1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5834962.png)

![2-hydroxy-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B5834974.png)
![methyl 5-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-2-furoate](/img/structure/B5834977.png)
![1-[(3,4-dimethoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B5835001.png)